molecular formula C13H7BrF2N2 B13680308 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13680308
M. Wt: 309.11 g/mol
InChI Key: QPSYKGSFIMPRTQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2,4-difluoroaniline with 2-bromoacetophenone, followed by cyclization under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The imidazo[1,2-a]pyridine core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Scientific Research Applications

6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

  • 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine

Comparison: 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogues, this compound may exhibit different binding affinities and selectivities towards molecular targets, leading to distinct biological effects. The presence of multiple halogen atoms can also enhance its stability and resistance to metabolic degradation .

Properties

Molecular Formula

C13H7BrF2N2

Molecular Weight

309.11 g/mol

IUPAC Name

6-bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7BrF2N2/c14-8-1-4-13-17-12(7-18(13)6-8)10-3-2-9(15)5-11(10)16/h1-7H

InChI Key

QPSYKGSFIMPRTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

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